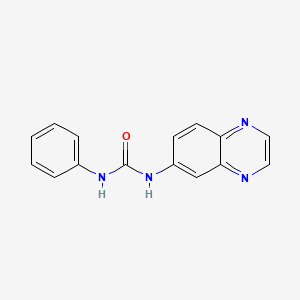

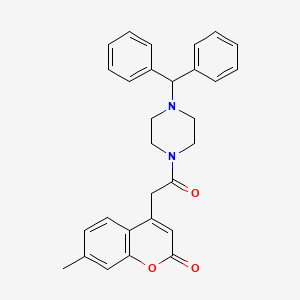

N-phenyl-N'-(6-quinoxalinyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-phenyl-N’-(6-quinoxalinyl)urea” is a chemical compound that is used for pharmaceutical testing . It is also known as a derivative of IKKB inhibitors for the treatment of cancer .

Synthesis Analysis

The synthesis of N-substituted ureas, such as “N-phenyl-N’-(6-quinoxalinyl)urea”, can be achieved through a practically simple, catalyst-free, and scalable method. This involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . Another method involves the carbamoylation of amines, catalyzed by indium triflate .Molecular Structure Analysis

The molecular formula of “N-phenyl-N’-(6-quinoxalinyl)urea” is C15H12N4O, and its molecular weight is 264.28 .Chemical Reactions Analysis

Quinoxaline derivatives, including “N-phenyl-N’-(6-quinoxalinyl)urea”, show diverse pharmacological activities. Their synthesis involves various methods and synthetic strategies, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions .Aplicaciones Científicas De Investigación

- Quinoxaline urea derivatives have demonstrated potent antimicrobial and antiviral effects. Researchers have investigated their activity against bacteria, fungi, and viruses. These compounds could potentially serve as novel agents in the fight against infectious diseases .

- Quinoxaline urea derivatives have been studied for their anticancer properties. They may inhibit tumor growth and metastasis by targeting specific cellular pathways. Further research aims to optimize their efficacy and minimize side effects .

- Some studies suggest that quinoxaline urea derivatives exhibit neuroprotective effects. These compounds may play a role in preventing neurodegenerative diseases or supporting neuronal health .

- Quinoxaline urea derivatives have been investigated for their potential in protecting plants from pathogens and enhancing crop yield. Their antifungal properties make them promising candidates for agricultural applications .

- Researchers have explored the impact of quinoxaline urea derivatives on mental health conditions. These compounds may modulate neurotransmitter systems and hold promise for managing schizophrenia or related disorders .

- Quinoxaline urea derivatives serve as essential building blocks in drug synthesis. Scientists have developed various synthetic routes, emphasizing green chemistry principles and cost-effectiveness. These efforts contribute to drug discovery and development .

Antimicrobial and Antiviral Activity

Anticancer Potential

Neuroprotective Effects

Plant Protection and Crop Enhancement

Schizophrenia and Mental Health

Drug Development and Green Chemistry

Direcciones Futuras

“N-phenyl-N’-(6-quinoxalinyl)urea” is used for pharmaceutical testing and as a derivative of IKKB inhibitors for the treatment of cancer . The future directions of this compound could involve further exploration of its potential uses in pharmaceutical applications and cancer treatment.

Relevant Papers

- A paper titled “Physiological parameters and differential expression analysis of N-phenyl-N’- [6- (2-chlorobenzothiazol)-yl] urea-induced callus of Eucalyptus urophylla × Eucalyptus grandis” discusses the enzyme activities and transcriptomes of embryogenic and non-embryogenic calli .

- Another paper titled “Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives” discusses the synthesis and reactions of quinoxaline derivatives, as well as their diverse pharmacological and biological properties .

Propiedades

IUPAC Name |

1-phenyl-3-quinoxalin-6-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O/c20-15(18-11-4-2-1-3-5-11)19-12-6-7-13-14(10-12)17-9-8-16-13/h1-10H,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBKVFUQNNMJXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=CC3=NC=CN=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-phenyl-N'-(6-quinoxalinyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2700195.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-isopropoxybenzamide](/img/structure/B2700199.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide](/img/structure/B2700203.png)

![2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[(1-hydroxycyclobutyl)methyl]acetamide](/img/structure/B2700204.png)

![N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/no-structure.png)

![2,5-dichloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2700208.png)

![3,4-Dichloro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2700209.png)

![1-[(Naphthalen-1-yl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2700210.png)

![4-Methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)thiadiazole-5-carboxamide](/img/structure/B2700215.png)